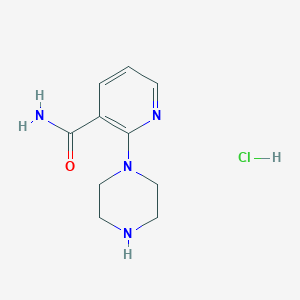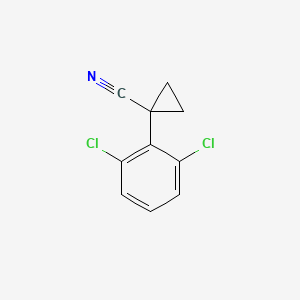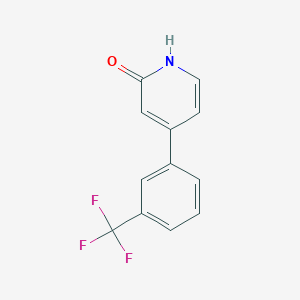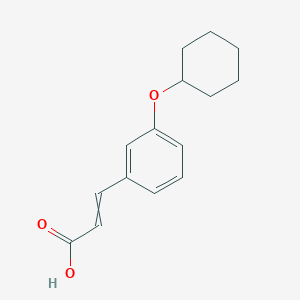
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a trifluoromethyl group and a carbonyl chloride group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The reaction is usually performed at low temperatures to control the rate of reaction and to ensure the formation of the desired product.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and to increase the yield of the product. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can undergo oxidation reactions to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include anhydrous solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the nature of the nucleophile or reducing/oxidizing agent used.
Scientific Research Applications
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for the synthesis of bioactive molecules.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins and enzymes.
Comparison with Similar Compounds
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride can be compared with other similar compounds such as:
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, which affects its reactivity and applications.
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-methyl ester: This compound has a methyl ester group, which makes it less reactive compared to the carbonyl chloride derivative.
1-(Propan-2-YL)-3-(trifluoromethyl)-1H-pyrazole-5-amine: This compound has an amine group, which can participate in different types of chemical reactions compared to the carbonyl chloride derivative.
The uniqueness of this compound lies in its high reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in various chemical syntheses.
Properties
Molecular Formula |
C8H8ClF3N2O |
|---|---|
Molecular Weight |
240.61 g/mol |
IUPAC Name |
2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C8H8ClF3N2O/c1-4(2)14-5(7(9)15)3-6(13-14)8(10,11)12/h3-4H,1-2H3 |
InChI Key |
CCHBZOCCLBFJLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723461.png)






